Cycloheptene

Overview

Description

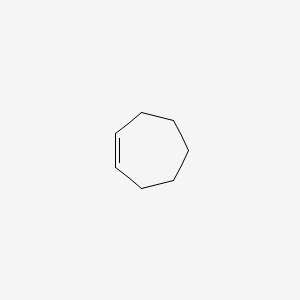

With the molecular formula C₇H₁₂ , it consists of a seven-membered ring structure with a single double bond, giving it the ‘ene’ suffix in its name, which denotes unsaturation . Cycloheptene can exist in both cis and trans isomers, although the cis -isomer is more common due to its lower energy state . This compound is a valuable asset in the field of chemistry due to its distinctive properties and myriad of uses.

Mechanism of Action

Target of Action:

Cycloheptene is a 7-membered cycloalkene with the molecular formula C₇H₁₂. It can exist in two isomeric forms: cis-cycloheptene and trans-cycloheptene . While the cis-isomer is more common, both forms play a role in its mechanism of action.

Mode of Action:

The double bond in trans-cycloheptene is highly strained due to the size of the seven-membered ring In a simple alkene, the directly attached atoms are coplanar. This strain is partially relieved by pyramidalization of each alkene carbon and their rotation relative to each other .

In this pathway, two trans-cycloheptene molecules first form a diradical dimer, which then untwists to an unstrained conformation, ultimately fragmenting back into two cis-cycloheptene molecules .

Pharmacokinetics:

This compound is typically synthesized in the laboratory through the ring-opening of this compound oxide with a base or the dehydration of cycloheptanol. Selectivity and control during synthesis are crucial to minimize side product formation

Action Environment:

Environmental factors, such as temperature, solvent, and pH, can influence this compound’s stability, efficacy, and reactivity. For instance, maintaining low temperatures prevents rapid isomerization. Solvent polarity may affect its interaction with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptene is typically synthesized in a laboratory setting through the ring-opening of this compound oxide with a base or the dehydration of cycloheptanol . Another efficient method involves the carbomagnesiation of strained cycloalkynes followed by bond formation with various electrophiles .

Industrial Production Methods: In industrial settings, this compound is produced through the copolymerization of ethylene with this compound using metallocenes and half-titanocenes as catalysts . This method yields high molecular weight amorphous copolymers.

Chemical Reactions Analysis

Types of Reactions: Cycloheptene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and hydroxylated products.

Reduction: It can be reduced to cycloheptane under hydrogenation conditions.

Substitution: this compound can participate in substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions:

Oxidation: Non-heme iron(IV)-oxo complexes are commonly used for the epoxidation of this compound.

Reduction: Hydrogen gas in the presence of a palladium catalyst is used for hydrogenation.

Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products:

Epoxides: Formed through oxidation.

Cycloheptane: Formed through reduction.

Halogenated Cycloheptenes: Formed through substitution reactions.

Scientific Research Applications

Cycloheptene has numerous applications in scientific research, including:

Medicine: Utilized in the synthesis of bioactive compounds and pharmaceutical intermediates.

Industry: Serves as a building block in the creation of specialty chemicals and polymers.

Comparison with Similar Compounds

Cycloheptene is unique among cycloalkenes due to its seven-membered ring structure. Similar compounds include:

Cyclohexene: A six-membered ring with one double bond.

Cyclooctene: An eight-membered ring with one double bond.

Cyclopentene: A five-membered ring with one double bond.

Uniqueness: this compound’s seven-membered ring structure provides a balance between ring strain and stability, making it a versatile compound in synthetic chemistry. Its ability to exist in both cis and trans isomers, although the cis -isomer is more common, adds to its uniqueness .

This compound’s distinctive properties and myriad of uses make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name |

cycloheptene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-2-4-6-7-5-3-1/h1-2H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIJMRYMVAMXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Record name | CYCLOHEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26426-65-3 | |

| Record name | Cycloheptene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26426-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4074560 | |

| Record name | Cycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cycloheptene appears as a colorless oily liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | CYCLOHEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

19.7 [mmHg] | |

| Record name | Cycloheptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-92-2, 45509-99-7 | |

| Record name | CYCLOHEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cycloheptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045509997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEPTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRY3SY05AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cycloheptene?

A1: this compound has a molecular formula of C7H12 and a molecular weight of 96.17 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A2: Various spectroscopic techniques are employed, including nuclear magnetic resonance (NMR) [, , , ], infrared (IR) [, , ], ultraviolet-visible (UV-Vis) [, , ], Auger electron spectroscopy (AES) [], and electron paramagnetic resonance (EPR) [, ]. Single crystal X-ray diffraction has also been utilized to determine the structures of certain derivatives [].

Q3: How does the conformation of the this compound ring impact its reactivity?

A3: The this compound ring exists in various conformations, influencing its reactivity. For example, in tetraphenyl-tribenzocycloheptatrienes, derivatives with quasi-equatorial substituents (conformer A) are less reactive in solvolysis reactions compared to those with quasi-axial substituents (conformer B) []. This difference arises from the steric hindrance experienced by the quasi-equatorial substituents.

Q4: How does the presence of substituents on the this compound ring affect its ring inversion barrier?

A5: Introducing methyl substituents at various positions on the this compound ring can significantly influence the energy barrier to ring inversion. For instance, while 3,3-dimethyl-, 4,4-dimethyl-, and 5,5-dimethylthis compound exhibit lower inversion barriers compared to their benzothis compound counterparts, 4,4,6,6-tetramethylthis compound deviates from this trend, showing a significantly higher barrier [].

Q5: Can copper(I) triflate catalyze the cyclotrimerization of this compound?

A6: Yes, copper(I) triflate can catalyze the cyclotrimerization of trans-cycloheptene, but not cis-cycloheptene []. The reaction is proposed to proceed through a concerted "template" mechanism, where three trans-cycloheptene molecules coordinate to the copper center and undergo cyclization.

Q6: Can visible light photocatalysis be used to drive [2+2] cycloadditions of cycloheptenes?

A7: Yes, visible light photocatalysis, using an iridium-based photocatalyst, can effectively promote the [2+2] cycloaddition of cycloheptenes, leading to the formation of cyclobutane rings within a C2-symmetric tricyclic framework []. This method provides excellent stereoselectivity and perfect regioselectivity, allowing for the synthesis of complex cyclobutanes with multiple stereocenters.

Q7: What computational methods are used to study this compound and its derivatives?

A8: Researchers employ various computational methods to study this compound derivatives. These include molecular mechanics (MM3) [], semiempirical methods (PM3) [, ], and ab initio calculations [, ]. These methods are used to investigate conformations, inversion barriers, reaction mechanisms, and electronic properties.

Q8: How do structural modifications of this compound derivatives impact their biological activity?

A9: Structural modifications significantly influence the biological activity of this compound derivatives. For instance, in a series of 5H-dibenzo[a,d]this compound alkylamides designed as melatonin receptor ligands, variations in the alkylamide side chain and substituents on the aromatic rings led to differences in binding affinity and selectivity for MT1 and MT2 receptor subtypes []. Notably, compounds with bulkier substituents and non-coplanar aromatic rings exhibited higher affinity for the MT2 receptor.

Q9: Can you provide an example of how structure-activity relationship studies have been used to develop this compound-based drug candidates?

A10: In the development of calcium antagonists, researchers explored the structure-activity relationship of [(ε-aminoalkanoyl)amino]-6,11-dihydrodibenzo[b,e]thiepins, -5H-dibenzo[a,d]cycloheptenes, and related compounds []. Semiempirical molecular orbital calculations revealed a correlation between the angle between the two phenyl rings in the dibenzotricyclic system and calcium antagonistic activity. This led to the identification of 11-[[4-[4-(4-fluorophenyl)-1-piperazinyl]butyryl]amino]-6,11-dihydrodibenzo[b,e]thiepin maleate (AJ-2615) as a promising candidate with a more gradual and longer-lasting antihypertensive effect compared to existing drugs.

Q10: What is known about the metabolism of this compound-containing drugs?

A11: Studies on the metabolism of protriptyline, a tricyclic antidepressant containing a this compound ring, in rats revealed the formation of two major epoxide metabolites in urine: 10,11-dihydro-10,11-epoxy-5(3-methylaminopropyl)-5H-dibenzo[a,d]this compound and 10,11-dihydro-10,11-epoxy-5(3-aminopropyl)-5H-dibenzo[a,d]this compound []. These metabolites accounted for a significant portion of the administered dose, indicating epoxidation as a key metabolic pathway for this class of compounds.

Q11: Have any studies investigated the potential for this compound derivatives to interact with drug transporters or metabolizing enzymes?

A12: While the provided research papers do not delve into drug transporter interactions, they offer insights into potential interactions with metabolizing enzymes. For instance, the identification of epoxide metabolites of protriptyline [] suggests the involvement of cytochrome P450 enzymes, particularly those responsible for epoxidation reactions. Further research is needed to fully understand the interplay between this compound derivatives and drug transporters or metabolizing enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.